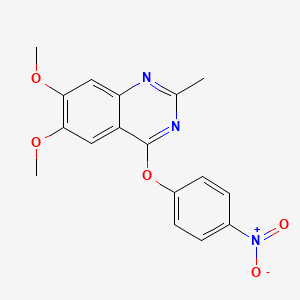
Morpholin-4-ylmalononitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholin-4-ylmalononitrile is a chemical compound that features a morpholine ring attached to a malononitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Morpholin-4-ylmalononitrile can be synthesized through a series of chemical reactions. One common method involves the reaction of morpholine with malononitrile in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic attack of morpholine on the malononitrile, leading to the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of morpholinomalononitrile may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Morpholin-4-ylmalononitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert morpholinomalononitrile into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can result in a variety of substituted morpholinomalononitrile compounds .
Applications De Recherche Scientifique
Morpholin-4-ylmalononitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: This compound is used in the production of materials with specific properties, such as polymers and resins
Mécanisme D'action
The mechanism by which morpholinomalononitrile exerts its effects involves its interaction with molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to morpholinomalononitrile include other morpholine derivatives and malononitrile-based compounds. Examples include morpholinoacetonitrile and morpholinobutanonitrile .
Uniqueness
Morpholin-4-ylmalononitrile is unique due to its specific combination of the morpholine ring and malononitrile group. This structure imparts distinct chemical properties, such as reactivity and stability, making it valuable for various applications .
Conclusion
This compound is a versatile compound with significant potential in multiple fields. Its unique structure and reactivity make it a valuable tool for researchers and industrial applications. Ongoing studies continue to uncover new uses and mechanisms of action for this intriguing compound.
Propriétés
Formule moléculaire |
C7H9N3O |
|---|---|
Poids moléculaire |
151.17 g/mol |
Nom IUPAC |
2-morpholin-4-ylpropanedinitrile |
InChI |
InChI=1S/C7H9N3O/c8-5-7(6-9)10-1-3-11-4-2-10/h7H,1-4H2 |
Clé InChI |
IAXRUZHMSNGPNH-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,2-Dichloro-N-[3-[5-(2,6-dichlorophenyl)-3-isoxazolyl]phenyl]Acetamide](/img/structure/B8368897.png)




![2-[1-(3-Methoxybenzoyl)piperidin-4-yl]ethylamine](/img/structure/B8368941.png)






